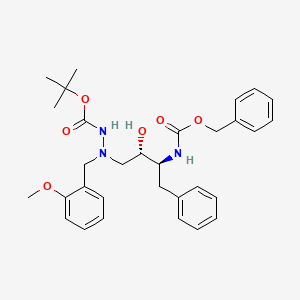
5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane is a complex organic compound that features multiple functional groups, including benzyloxycarbonyl, t-butyloxycarbonyl, hydroxy, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the protection of amino groups using benzyloxycarbonyl (Cbz) and t-butyloxycarbonyl (Boc) protecting groups. These groups are introduced to prevent unwanted reactions at the amino sites during subsequent steps.
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride (Cbz-Cl) and t-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Core Structure: The core structure is formed through a series of coupling reactions, often involving the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions, which may involve the use of specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyloxycarbonyl and t-butyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve specific molecular targets.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and t-butyloxycarbonyl groups play a crucial role in modulating the compound’s activity by protecting the amino groups and enhancing its stability. The hydroxy and methoxy groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5S-(Benzyloxycarbonyl)amino-2N-(N-(t-butyloxycarbonyl)amino)-4S-hydroxy-1-(4-hydroxyphenyl)-6-phenyl-2-azahexane: This compound is similar in structure but has a hydroxyphenyl group instead of a methoxyphenyl group.
5S-(Benzyloxycarbonyl)amino-2N-(N-(t-butyloxycarbonyl)amino)-4S-hydroxy-1-(4-methoxyphenyl)-6-phenyl-2-azahexane: This compound has a methoxyphenyl group but differs in the position of the hydroxy group.
Uniqueness
The uniqueness of 5S-N-(Benzyloxycarbonyl)amino-2-N-(t-butyloxycarbonyl)amino-4S-hydroxy-1-o-methoxyphenyl-6-phenyl-2-azahexane lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxycarbonyl and t-butyloxycarbonyl groups provides enhanced stability and protection, while the hydroxy and methoxy groups contribute to its reactivity and binding affinity.
Propiedades
Número CAS |
162739-33-5 |
|---|---|
Fórmula molecular |
C31H39N3O6 |
Peso molecular |
549.7 g/mol |
Nombre IUPAC |
benzyl N-[(2S,3S)-3-hydroxy-4-[(2-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C31H39N3O6/c1-31(2,3)40-30(37)33-34(20-25-17-11-12-18-28(25)38-4)21-27(35)26(19-23-13-7-5-8-14-23)32-29(36)39-22-24-15-9-6-10-16-24/h5-18,26-27,35H,19-22H2,1-4H3,(H,32,36)(H,33,37)/t26-,27-/m0/s1 |
Clave InChI |
GGHUHVRTUHCIJD-SVBPBHIXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
SMILES canónico |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1OC)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















